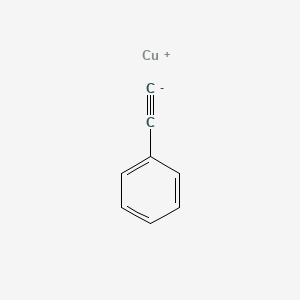
Copper (I) phenylacetylide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(I) phenylacetylide . It is an organocopper compound with the molecular formula C8H5Cu and a molecular weight of 164.67 g/mol . This compound is characterized by its yellow color and powder form . It is sensitive to air and moisture and is soluble in acetone and acetonitrile but insoluble in water .
Preparation Methods
Copper(I) phenylacetylide: can be synthesized through the reaction of phenylacetylene with copper(I) chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone or acetonitrile . The general reaction is as follows: [ \text{C}_6\text{H}_5\text{C}\equiv\text{CH} + \text{CuCl} \rightarrow \text{C}_6\text{H}_5\text{C}\equiv\text{C}\text{Cu} + \text{HCl} ]
Chemical Reactions Analysis
Copper(I) phenylacetylide: undergoes various types of chemical reactions, including:
Scientific Research Applications
Copper(I) phenylacetylide: is used in several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Material Science: It is used in the preparation of conductive polymers and other advanced materials.
Catalysis: It serves as a catalyst in various chemical reactions, including cross-coupling reactions.
Mechanism of Action
The mechanism of action of Copper(I) phenylacetylide involves its ability to act as a nucleophile in organic reactions. The copper(I) ion facilitates the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom of the phenylacetylide group . This stabilization allows for efficient coupling with electrophiles such as aryl halides .
Comparison with Similar Compounds
Copper(I) phenylacetylide: can be compared with other organocopper compounds such as:
Copper(I) acetylide: Similar in structure but lacks the phenyl group.
Copper(I) cyanide: Contains a cyano group instead of the phenylacetylide group.
Copper(I) thiophene-2-carboxylate: Contains a thiophene ring instead of the phenyl ring.
The uniqueness of Copper(I) phenylacetylide lies in its ability to participate in specific coupling reactions and its stability under various reaction conditions .
Properties
Molecular Formula |
C8H5Cu |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
copper(1+);ethynylbenzene |
InChI |
InChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 |
InChI Key |
SFLVZUJLUPAJNE-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CC1=CC=CC=C1.[Cu+] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
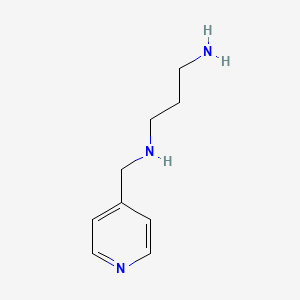
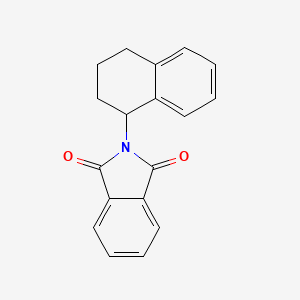
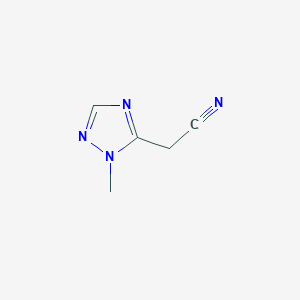
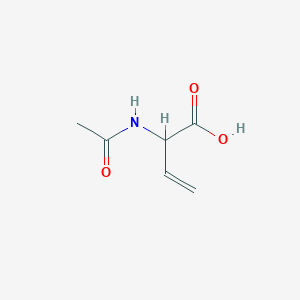
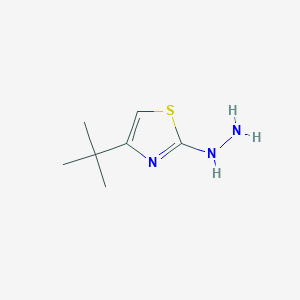
![3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B8750593.png)
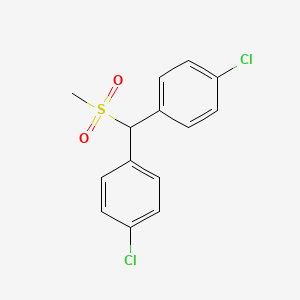
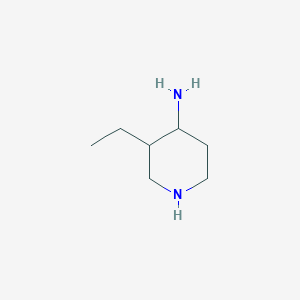
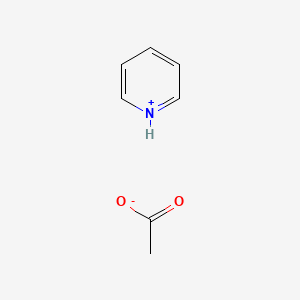
![7-Chloro-5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8750617.png)
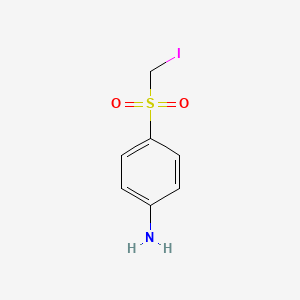
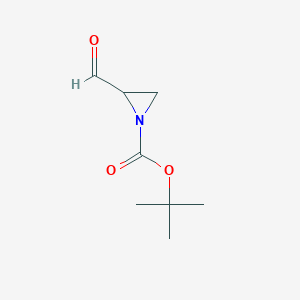
![Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-](/img/structure/B8750637.png)
![4-(6-(Bromomethyl)-2-chloropyrido[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B8750645.png)
